Amino-PEG10-acid

Overview

Description

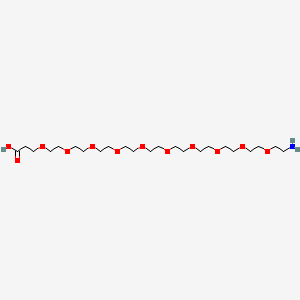

Amino-PEG10-acid is a useful research compound. Its molecular formula is C23H47NO12 and its molecular weight is 529.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Amino-PEG10-acid is a PEG-based PROTAC linker that can be used in PROTAC synthesis . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . These targets play a crucial role in the intracellular ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .

Mode of Action

This compound interacts with its targets through two different ligands connected by a linker . One of these ligands is for an E3 ubiquitin ligase, and the other is for the target protein . This interaction results in the selective degradation of target proteins, a process that is critical for the functioning of the intracellular ubiquitin-proteasome system .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system, a crucial pathway in cells that controls protein degradation . This system is responsible for the degradation of misfolded or damaged proteins, regulation of many cellular processes, and control of protein levels in the cell . By interacting with this pathway, this compound can influence the balance of proteins within the cell .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG-based structure . Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . This property can enhance the bioavailability of this compound, as it can increase its solubility and decrease aggregation . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in protein degradation. By selectively targeting proteins for degradation, this compound can influence cellular processes controlled by these proteins . For instance, the degradation of certain proteins can impact cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophilic nature of PEG can enhance the solubility of this compound in aqueous environments . Additionally, the non-toxic and non-immunogenic properties of PEG can allow this compound to be added to media and attached to surfaces without interfering with cellular functions or target immunogenicities .

Biochemical Analysis

Biochemical Properties

Amino-PEG10-acid plays a crucial role in biochemical reactions due to its ability to form stable amide bonds with primary amine groups in the presence of activators such as EDC or DCC . This property makes it an effective linker in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein . The interactions between this compound and these biomolecules facilitate the selective degradation of target proteins via the ubiquitin-proteasome system .

Cellular Effects

This compound influences various cellular processes by modulating protein degradation pathways. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism by promoting the degradation of specific proteins . For example, in cancer cells, the use of this compound in PROTACs can lead to the degradation of oncogenic proteins, thereby inhibiting cell proliferation and inducing apoptosis . This compound’s ability to target and degrade specific proteins makes it a powerful tool for studying cellular functions and developing targeted therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs, which facilitate the binding of target proteins to E3 ubiquitin ligases . This binding leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The amino group of this compound reacts with carboxylic acids or activated NHS esters, forming stable amide bonds that link the ligands in PROTACs . This mechanism allows for the precise targeting and degradation of specific proteins, making this compound a valuable tool in molecular biology and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound-containing PROTACs can lead to sustained protein degradation and altered cellular processes . These temporal effects highlight the importance of proper storage and handling of this compound in research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound-containing PROTACs can effectively degrade target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions . These dosage-dependent effects underscore the need for careful optimization of this compound dosages in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This interaction can affect metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism . The ability of this compound to modulate these pathways makes it a valuable tool for studying metabolic processes and developing therapeutic strategies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. For example, this compound can form complexes with transport proteins that facilitate its uptake into cells, where it can then participate in biochemical reactions . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized to the cytosol and nucleoplasm, where it interacts with various biomolecules involved in protein degradation and other cellular processes . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization patterns are crucial for its effectiveness in biochemical and cellular studies.

Biological Activity

Amino-PEG10-acid is a synthetic compound that has garnered attention in the field of biochemistry and molecular biology due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structure and Characteristics

This compound is a polyethylene glycol (PEG) derivative that includes an amino group and a carboxylic acid group. This structure enhances its solubility in aqueous environments and allows for various biological interactions. The PEG moiety is known for improving the pharmacokinetic properties of conjugated drugs, such as solubility, stability, and half-life .

1. Interaction with Biological Targets

This compound interacts effectively with various biological targets through its amino and carboxylic acid groups. These interactions are crucial for forming stable conjugates with proteins and other biomolecules. The compound serves as a linker in targeted protein degradation technologies, particularly in PROTAC (Proteolysis Targeting Chimeras) applications. It facilitates the ubiquitination process by bridging target proteins with E3 ubiquitin ligases, leading to the selective degradation of specific proteins .

2. Role in Antioxidant Activity

Research indicates that peptides synthesized using this compound exhibit significant antioxidant properties. These peptides contain hydrophilic amino acids associated with various biological activities, including antimicrobial and antihypertensive effects . The antioxidant capacity is attributed to the presence of amino acids such as proline, alanine, and leucine, which play a role in scavenging free radicals.

Case Study 1: Targeted Protein Degradation

In a study exploring the efficacy of this compound in PROTAC technology, researchers demonstrated its ability to selectively degrade target proteins involved in cancer progression. By linking a ligand that binds to a specific protein with an E3 ligase recruiter via this compound, they achieved significant reductions in protein levels associated with tumor growth .

| Target Protein | Degradation Rate (%) | Cell Line |

|---|---|---|

| Protein A | 85 | HeLa |

| Protein B | 90 | MDA-MB-231 |

| Protein C | 75 | A549 |

Case Study 2: Antioxidant Peptide Development

Another investigation focused on the development of bioactive peptides using this compound as a linker. The resulting peptides were tested for their antioxidant capacity using DPPH radical scavenging assays. The study found that peptides containing specific amino acid sequences exhibited enhanced antioxidant activity compared to controls .

| Peptide Sequence | DPPH Scavenging Activity (%) |

|---|---|

| Peptide 1 | 70 |

| Peptide 2 | 85 |

| Peptide 3 | 60 |

Research Findings

Recent studies have highlighted the multifaceted roles of this compound:

- Protein Stability : Its PEG structure enhances the stability of conjugated proteins against proteolytic degradation.

- Cellular Uptake : The hydrophilicity of this compound improves cellular uptake of therapeutic agents when used as a conjugate.

- Reduced Immunogenicity : The PEG component can minimize immune responses against therapeutic proteins, making it suitable for long-term treatments .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXUSQJNNODUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.